molecular formula C20H20N4O3 B2437225 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide CAS No. 921806-08-8

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Cat. No.: B2437225
CAS No.: 921806-08-8
M. Wt: 364.405
InChI Key: NHAOFXPPILTEPZ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties and Analytical Methods

Research into antioxidant properties and the development of analytical methods for determining such activities highlights the importance of molecules with potential antioxidant capabilities. Studies have demonstrated various approaches to evaluate antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests among others, which could be applicable for assessing the antioxidant potential of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide and its derivatives (Munteanu & Apetrei, 2021).

Cobalt-Catalyzed Synthesis and Molecular Interactions

In the realm of synthetic chemistry, picolinamide derivatives have been shown to facilitate cobalt-catalyzed reactions, leading to the synthesis of complex molecular structures. For instance, cobalt-catalyzed selective synthesis involving picolinamide as a directing group has been demonstrated, indicating the versatility of such compounds in facilitating regioselective and efficient chemical transformations (Kuai et al., 2017). This research suggests potential synthetic applications of this compound in the development of novel compounds and materials.

Herbicidal Activities and Mechanisms

The exploration of herbicidal activities in related compounds sheds light on the potential agrochemical applications of this compound. Research on triazolinone derivatives, for instance, highlights the targeting of specific biochemical pathways in plants, such as protoporphyrinogen oxidase inhibition, a mechanism that could be relevant for designing novel herbicides with enhanced selectivity and potency (Luo et al., 2008).

Pharmacological Applications and Receptor Ligand Interactions

The pharmacological landscape offers another area of interest, with picolinamide derivatives being studied for their interactions with various receptors, indicating the potential of this compound in drug development. Specifically, derivatives have been evaluated for their affinity to serotonin receptors, underscoring the importance of structural specificity in modulating receptor activity and offering insights into the design of novel therapeutic agents (Fiorino et al., 2017).

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-27-16-8-6-15(7-9-16)17-10-11-19(25)24(23-17)14-13-22-20(26)18-5-3-4-12-21-18/h3-12H,2,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAOFXPPILTEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.